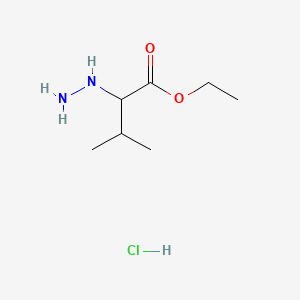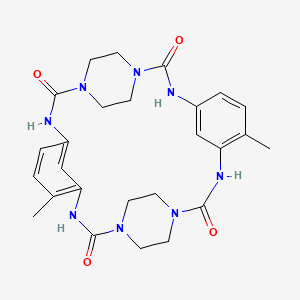![molecular formula C13H25N3O7 B12809427 N-Acetyl glutamate de L-lysine [French] CAS No. 24577-75-1](/img/structure/B12809427.png)
N-Acetyl glutamate de L-lysine [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl glutamate de L-lysine: is a compound that plays a significant role in various biochemical processes. It is a derivative of glutamate and lysine, two essential amino acids. This compound is involved in the biosynthesis of arginine, an important amino acid in the urea cycle, which helps in detoxifying ammonia in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyl glutamate de L-lysine can be synthesized through the acetylation of glutamate and lysine. The reaction typically involves the use of acetyl-CoA as an acetyl donor and is catalyzed by the enzyme N-acetylglutamate synthase . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the efficiency of the synthesis.
Industrial Production Methods: In industrial settings, the production of N-Acetyl glutamate de L-lysine involves the use of genetically engineered microorganisms such as Corynebacterium glutamicum. These microorganisms are optimized to produce high yields of the compound through fermentation processes . The fermentation process is followed by purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl glutamate de L-lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of N-Acetyl glutamate de L-lysine, which have different functional groups attached to the original molecule .
Applications De Recherche Scientifique
Chemistry: N-Acetyl glutamate de L-lysine is used as a precursor in the synthesis of various chemical compounds. It is also used in studying enzyme kinetics and reaction mechanisms .
Biology: In biological research, this compound is used to study metabolic pathways, particularly the urea cycle and arginine biosynthesis. It is also used in the study of genetic regulation of these pathways .
Medicine: N-Acetyl glutamate de L-lysine has potential therapeutic applications in treating metabolic disorders related to the urea cycle. It is also being investigated for its role in enhancing immune function and reducing inflammation .
Industry: In the industrial sector, this compound is used in the production of amino acids and other biochemicals. It is also used in the development of biotechnological processes for the production of pharmaceuticals and other high-value products .
Mécanisme D'action
N-Acetyl glutamate de L-lysine exerts its effects by acting as a precursor in the biosynthesis of arginine. The compound is converted into N-acetylglutamate, which then participates in the urea cycle. This process involves several enzymatic steps, including the conversion of N-acetylglutamate to N-acetylglutamate kinase, which is then converted to N-acetylglutamate semialdehyde . The molecular targets involved in this pathway include various enzymes such as N-acetylglutamate synthase and N-acetylglutamate kinase.
Comparaison Avec Des Composés Similaires
N-Acetylglutamic acid: This compound is similar in structure and function to N-Acetyl glutamate de L-lysine. It is also involved in the biosynthesis of arginine and plays a role in the urea cycle.
N-Acetylaspartic acid: This compound is another derivative of glutamate and has similar biochemical properties.
Aceglutamide: This compound is used in the treatment of cognitive disorders and has similar structural features.
Uniqueness: N-Acetyl glutamate de L-lysine is unique due to its specific role in the biosynthesis of arginine and its involvement in the urea cycle. Its ability to act as a precursor for various biochemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
24577-75-1 |
|---|---|
Formule moléculaire |
C13H25N3O7 |
Poids moléculaire |
335.35 g/mol |
Nom IUPAC |
(2S)-2-acetamidopentanedioic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C7H11NO5.C6H14N2O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4-2-1-3-5(8)6(9)10/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);5H,1-4,7-8H2,(H,9,10)/t2*5-/m00/s1 |
Clé InChI |
YXTCXPLOECBPIN-ZLELNMGESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
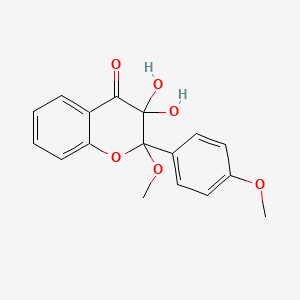
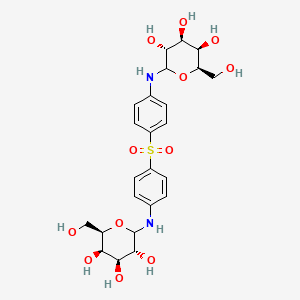
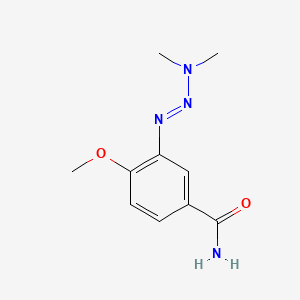

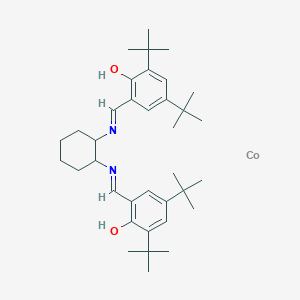
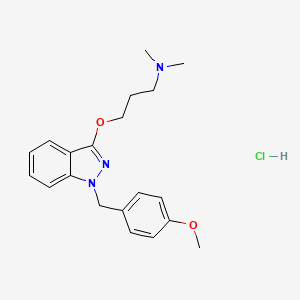


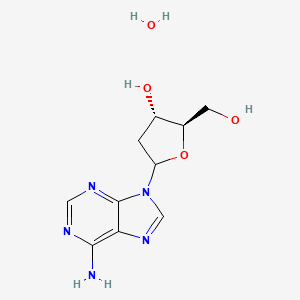
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
